2-Methyl-6-thiopurine is derived from 6-mercaptopurine, which is used primarily in the treatment of various malignancies and autoimmune diseases. It can be classified under the category of thiopurine derivatives, which are known for their role in inhibiting purine metabolism and affecting nucleic acid synthesis. This classification is crucial as it determines the compound's pharmacological actions and therapeutic applications.
The synthesis of 2-Methyl-6-thiopurine typically involves several chemical reactions starting from simpler purine derivatives. One common method includes:
The synthesis can be optimized through variations in reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity .
The molecular formula for 2-Methyl-6-thiopurine is . Its structural representation highlights the presence of a methyl group at the second carbon position and a thiol group at the sixth carbon position of the purine ring.
2-Methyl-6-thiopurine undergoes various chemical reactions that are significant for its biological activity:
These reactions are essential for understanding how 2-Methyl-6-thiopurine functions in biological systems .
The mechanism of action for 2-Methyl-6-thiopurine primarily involves its conversion into active metabolites that interfere with DNA synthesis. Upon administration, it is metabolized into:
This action makes it effective against certain cancers and autoimmune conditions. The concentration of active metabolites is critical for therapeutic efficacy and toxicity management .
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration in biological samples .
2-Methyl-6-thiopurine finds applications primarily in:
The ongoing research into novel derivatives aims to enhance its therapeutic profile while minimizing side effects associated with traditional thiopurines .
2-Methyl-6-thiopurine (6-methylmercaptopurine, 6-MMP) is a sulfur-substituted purine derivative with the systematic name 2-amino-6-(methylthio)purine. Its molecular formula is C₆H₇N₅S (molar mass: 181.22 g/mol), featuring a purine core modified at the 6-position with a methylthio (-SCH₃) group [4] [7]. This structural motif replaces the hydroxyl group of hypoxanthine or the thiol group of 6-mercaptopurine (6-MP) with a methylated sulfur, conferring distinct electronic properties. Key structural characteristics include:
Table 1: Structural Descriptors of 2-Methyl-6-thiopurine
Property | Value/Description |
---|---|
IUPAC Name | 2-Amino-6-(methylsulfanyl)purine |
SMILES | [H]n1cnc2c(SC)nc(N)nc12 |
InChI Key | YEGKYFQLKYGHAR-UHFFFAOYSA-N |
Crystal System | Monoclinic |
Hydrogen Bond Donors | 2 (amino group) |
6-MMP serves as the primary metabolite of thiopurine drugs (azathioprine, 6-MP) following S-methylation by the enzyme thiopurine S-methyltransferase (TPMT) [3] [5]. Its designation as an "inactive metabolite" arises from its inability to undergo further phosphorylation to cytotoxic thioguanine nucleotides (6-TGN), distinguishing it functionally from the parent drugs [5] [10].
Biosynthesis: In vivo, 6-MMP is synthesized via enzymatic S-methylation of 6-MP. TPMT catalyzes this reaction using S-adenosyl-L-methionine (SAM) as the methyl donor [3] [9]:
6-Mercaptopurine + SAM → 6-Methylmercaptopurine + S-Adenosylhomocysteine
Chemical Synthesis: Laboratory-scale routes include:
Table 2: Synthetic Methods for 6-MMP
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Chemical Methylation | 6-MP, CH₃I, NaOH, 0–4°C, 2h | 65–75% | Scalable, low cost |
Enzymatic (TPMT) | 6-MP, SAM, Tris buffer (pH 7.4), 37°C, 1h | >90% | High specificity, isotope-compatible |
Solid-Phase | Resin-bound purines, CH₃OTf, DMF, RT | 50–60% | Simplified purification |
Optimization Challenges: Key issues are solubility limitations of 6-MP in aqueous systems (addressed via DMSO co-solvents ≤5%) and non-enzymatic methylation artifacts (mitigated by antioxidant additives like dithiothreitol) [3] [9].
Sample Preparation:
Chromatographic Analysis:
Table 3: Analytical Validation Parameters for 6-MMP Quantification
Parameter | HPLC-UV [2] | LC-MS/MS [8] | DBS-LC-MS [6] |
---|---|---|---|
Linearity Range | 400–8000 µg/L | 30–10,000 pmol/0.2 mL | 260–8000 pmol/8×10⁸ Ery |
LOD/LOQ | 100 µg/L | 30 pmol/0.2 mL | 260 pmol/8×10⁸ Ery |
Precision (CV%) | <5% | <7.5% | <15% |
Recovery | 84.0% | 94.9–112.3% | 91–105% |
Run Time | 20 min | 5.1 min | 7 min |
Validation Practices: Methods adhere to EMA/FDA bioanalytical guidelines. Specificity is confirmed via:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8